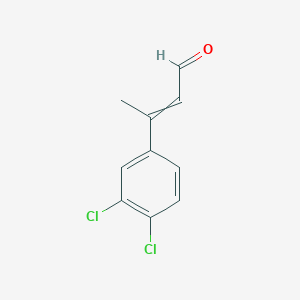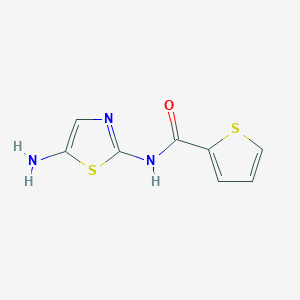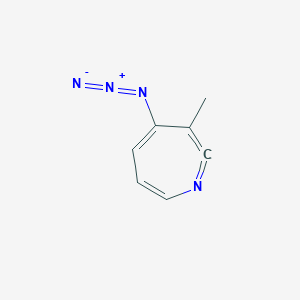
CID 71379508
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71379508” is known as 1,3,5-Trimethyl-1,3,5-triazinane. It is an organic compound with the molecular formula C6H15N3. This compound is a colorless liquid that is soluble in many organic solvents. Structurally, it belongs to the class of hexahydro-1,3,5-triazines, which are typically formed from the condensation reaction of amines and formaldehyde .
Métodos De Preparación
1,3,5-Trimethyl-1,3,5-triazinane can be synthesized through the condensation reaction of amines and formaldehyde. The reaction involves the use of methylamine and formaldehyde under controlled conditions to form the triazine ring. The reaction is typically carried out in an organic solvent such as methanol or ethanol, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
1,3,5-Trimethyl-1,3,5-triazinane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Deprotonation: It undergoes deprotonation by butyllithium to give a reagent that serves as a source of the formyl anion.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-1,3,5-triazinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazine-based compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-1,3,5-triazinane involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The compound’s triazine ring structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
1,3,5-Trimethyl-1,3,5-triazinane is unique among hexahydro-1,3,5-triazines due to its specific substitution pattern. Similar compounds include:
Hexahydro-1,3,5-triazine: The parent compound without methyl substitutions.
1,3,5-Trimethylhexahydro-1,3,5-triazine: Another triazine derivative with different substitution patterns.
Hexahydro-1,3,5-trimethyl-1,3,5-triazine: A closely related compound with similar properties but different reactivity.
These similar compounds share the triazine ring structure but differ in their chemical properties and reactivity due to variations in their substitution patterns.
Propiedades
Número CAS |
646055-01-8 |
|---|---|
Fórmula molecular |
C7H6N4 |
Peso molecular |
146.15 g/mol |
InChI |
InChI=1S/C7H6N4/c1-6-5-9-4-2-3-7(6)10-11-8/h2-4H,1H3 |
Clave InChI |
JQWPRLKYZXYSRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C=NC=CC=C1N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


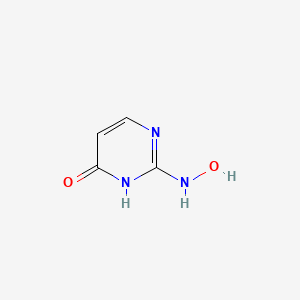
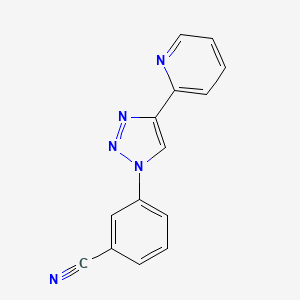
![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)
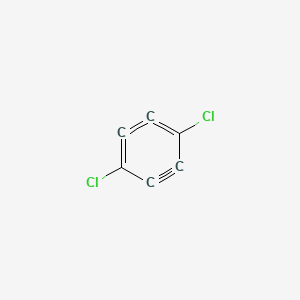
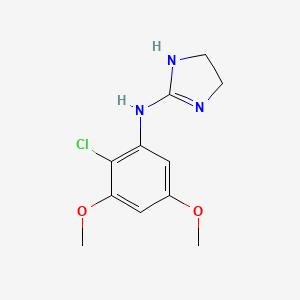
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)
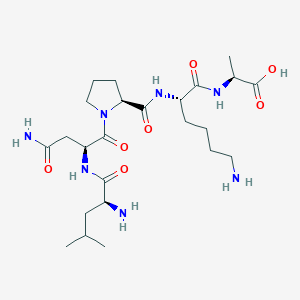
![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)
